Cas no 57915-78-3 (2,3-Dichlorobenzyl bromide)
2,3-Dichlorobenzyl bromide Chemical and Physical Properties
Names and Identifiers
-
- 2,3-DICHLOROBENZYL BROMIDE
- 1-(bromomethyl)-2,3-dichloroBenzene
- Benzene,1-(bromomethyl)-2,3-dichloro-
- α-Bromo-2,3-dichlorotoluene
- 2,3-dichlorobenzylbromide
- alpha-Bromo-2,3-dichlorotoluene
- Benzene, 1-(bromomethyl)-2,3-dichloro-
- PVIGUZZDWGININ-UHFFFAOYSA-N
- 1-bromomethyl-2,3-dichlorobenzene
- CK1013
- VZ34334
- TRA0041423
- LS11265
- AS01831
- 2,3-dichlorobenzyl bromide, Aldric
- DTXSID30370384
- A928755
- 57915-78-3
- SCHEMBL490393
- A24702
- 2,3-dichlorobenzyl bromide, AldrichCPR
- FT-0690716
- EN300-189970
- AM20040762
- AKOS005259290
- MFCD03701317
- D2920
- DB-072392
- 2,3-Dichlorobenzyl bromide
-
- MDL: MFCD03701317
- Inchi: 1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChI Key: PVIGUZZDWGININ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C=1Cl)Cl
Computed Properties
- Exact Mass: 237.89500
- Monoisotopic Mass: 237.895
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.7
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: White solid
- Density: 1.679
- Melting Point: 29-32
- Boiling Point: 144°C/31mmHg(lit.)
- Flash Point: 127.3±13.3 °C
- Refractive Index: 1.597
- PSA: 0.00000
- LogP: 3.88830
- Solubility: water
2,3-Dichlorobenzyl bromide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:warning
- Hazard Statement: H290-H314
- Warning Statement: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- Hazard Category Code: R34
- Safety Instruction: S25-S36/37/39-S45
-
Hazardous Material Identification:
- Safety Term:S25;S36/37/39;S45
- PackingGroup:II
- Risk Phrases:R34
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2,3-Dichlorobenzyl bromide Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2,3-Dichlorobenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139027-5g |
2,3-Dichlorobenzyl bromide |
57915-78-3 | ≥98.0%(GC) | 5g |
¥187.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D139027-25g |
2,3-Dichlorobenzyl bromide |
57915-78-3 | ≥98.0%(GC) | 25g |
¥867.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R013666-5g |
2,3-Dichlorobenzyl bromide |
57915-78-3 | 98% | 5g |
¥201 | 2024-05-22 | |
| TRC | D438580-50mg |
2,3-Dichlorobenzyl Bromide |
57915-78-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D438580-100mg |
2,3-Dichlorobenzyl Bromide |
57915-78-3 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D438580-500mg |
2,3-Dichlorobenzyl Bromide |
57915-78-3 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Ambeed | A229765-1g |
1-(Bromomethyl)-2,3-dichlorobenzene |
57915-78-3 | 98% | 1g |
$7.0 | 2025-02-24 | |
| Ambeed | A229765-5g |
1-(Bromomethyl)-2,3-dichlorobenzene |
57915-78-3 | 98% | 5g |
$29.0 | 2025-02-24 | |
| Ambeed | A229765-10g |
1-(Bromomethyl)-2,3-dichlorobenzene |
57915-78-3 | 98% | 10g |
$57.0 | 2025-02-24 | |
| Ambeed | A229765-25g |
1-(Bromomethyl)-2,3-dichlorobenzene |
57915-78-3 | 98% | 25g |
$121.0 | 2025-02-24 |
2,3-Dichlorobenzyl bromide Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 2,3-Dichlorobenzyl bromide
Recent Advances in the Application of 2,3-Dichlorobenzyl Bromide (CAS: 57915-78-3) in Chemical Biology and Pharmaceutical Research
2,3-Dichlorobenzyl bromide (CAS: 57915-78-3) is a halogenated organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases. The unique reactivity of the benzyl bromide moiety, combined with the electron-withdrawing effects of the chlorine substituents, makes this compound a valuable building block for medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2,3-dichlorobenzyl bromide as a precursor in the synthesis of potent kinase inhibitors. The researchers utilized this compound to introduce a dichlorobenzyl group into the core structure of the inhibitors, which significantly enhanced their binding affinity to target kinases. The study reported a series of derivatives with improved pharmacokinetic properties and reduced off-target effects, highlighting the potential of 2,3-dichlorobenzyl bromide in drug discovery. The findings suggest that this compound could play a pivotal role in the development of next-generation kinase inhibitors for cancer therapy.
In addition to its applications in drug synthesis, 2,3-dichlorobenzyl bromide has also been investigated as a tool for chemical biology. A 2022 study in ACS Chemical Biology described its use in the development of activity-based probes (ABPs) for studying enzyme function. The researchers designed ABPs incorporating 2,3-dichlorobenzyl bromide as a reactive warhead, enabling selective labeling and inhibition of target enzymes. This approach provided valuable insights into enzyme mechanisms and facilitated the identification of novel enzyme inhibitors. The study underscores the utility of 2,3-dichlorobenzyl bromide as a versatile reagent for probing biological systems.
Another notable application of 2,3-dichlorobenzyl bromide is in the synthesis of agrochemicals. A 2023 report in the Journal of Agricultural and Food Chemistry highlighted its use in the preparation of novel herbicides with improved efficacy and environmental safety. The researchers synthesized a series of herbicidal compounds using 2,3-dichlorobenzyl bromide as a key intermediate, achieving significant improvements in weed control and crop selectivity. These findings demonstrate the broad applicability of this compound beyond the pharmaceutical sector, extending to agricultural chemistry.
Despite its promising applications, the handling and use of 2,3-dichlorobenzyl bromide require careful consideration due to its reactivity and potential toxicity. Recent safety studies have emphasized the importance of proper storage, handling, and disposal procedures to minimize risks to researchers and the environment. Advances in green chemistry have also explored alternative synthetic routes to reduce the environmental impact of this compound. These efforts align with the growing emphasis on sustainable practices in chemical research and development.
In conclusion, 2,3-dichlorobenzyl bromide (CAS: 57915-78-3) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its unique chemical properties, makes it a key player in the development of novel therapeutics, agrochemicals, and chemical probes. Ongoing research is expected to further expand its applications and uncover new opportunities for innovation in these fields. Future studies should focus on optimizing its synthetic routes, improving safety profiles, and exploring its potential in emerging areas such as targeted drug delivery and biocatalysis.
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